(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride is a chemical compound characterized by a piperidine ring and an ethanol side chain, specifically in the form of its hydrochloride salt. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly as a building block for various therapeutic agents.
This compound can be sourced from various chemical suppliers and is classified under piperidine derivatives. Piperidine itself is a saturated six-membered ring containing one nitrogen atom, which is known for its versatility in organic synthesis and its presence in numerous biologically active molecules.
The synthesis of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride can be achieved through several methods, typically involving the reaction of piperidine with an appropriate alkylating agent. A common synthetic route involves the following steps:
The reaction typically requires careful control of temperature and stoichiometry to ensure high yields and purity. The use of catalysts or bases may enhance the reaction rate and selectivity.
The molecular structure of (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride features:
(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride can undergo several chemical reactions, including:
The mechanism of action for (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride involves its interaction with biological targets such as receptors or enzymes. It may modulate neurotransmitter systems, which could lead to various physiological effects, including analgesic or anxiolytic properties.
(1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride has several scientific applications:
(1R)-1-(Piperidin-4-yl)ethan-1-ol hydrochloride represents a structurally optimized chiral piperidine derivative that has emerged as a valuable scaffold in modern medicinal chemistry. Characterized by a stereogenic center at the ethanol moiety and a protonated piperidine nitrogen, this compound exhibits enhanced physicochemical properties and binding specificity compared to non-chiral analogs. Its hydrochloride salt form significantly improves aqueous solubility and crystallinity, facilitating pharmaceutical processing and biological evaluation. The molecular architecture combines hydrogen-bonding capability from the hydroxyl group with the spatial orientation conferred by the chiral center, enabling precise interactions with biological targets. These features have established this scaffold as a privileged structure in drug discovery programs targeting central nervous system disorders, infectious diseases, and inflammation pathways, driving extensive research into its synthetic accessibility and molecular recognition properties [2] [4].
Chiral piperidine derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have profoundly impacted pharmaceutical development. The piperidine ring serves as a versatile bioisostere for naturally occurring alkaloids while offering enhanced metabolic stability and synthetic tractability. Approximately 20% of FDA-approved small molecule drugs contain the piperidine moiety, underscoring its pharmaceutical significance . The introduction of chirality within this scaffold has enabled unprecedented gains in target selectivity and binding affinity, with single enantiomers frequently demonstrating orders-of-magnitude greater potency than their racemic counterparts. This stereochemical precision minimizes off-target effects while optimizing pharmacokinetic profiles.
Enantioselective Target Recognition: The (R)-enantiomer of 1-(piperidin-4-yl)ethan-1-ol derivatives exhibits distinct advantages in biological systems due to its complementary three-dimensional fit with chiral binding pockets. For instance, in NLRP3 inflammasome inhibitors, the (R)-configuration enables optimal interactions with the NACHT domain through hydrogen bonding networks and steric constraints that prevent ATP binding and subsequent oligomerization [4]. This stereospecificity has proven critical in developing non-covalent inhibitors with improved safety profiles compared to earlier covalent modifiers.
Pharmacokinetic Optimization: Chiral piperidine derivatives demonstrate superior metabolic stability profiles, particularly regarding resistance to cytochrome P450-mediated oxidation. The stereoelectronically optimized orientation of substituents in (R)-configured analogs reduces susceptibility to enzymatic degradation while maintaining aqueous solubility through salt formation. This balance addresses a key challenge in central nervous system drug development where compounds must traverse the blood-brain barrier while resisting rapid clearance [4].
Table 1: Therapeutic Applications of Chiral Piperidine Derivatives in FDA-Approved Drugs (2002-2022)
Therapeutic Area | Representative Drug | Role of Piperidine Ring | Chiral Centers |
---|---|---|---|
Oncology | Ibrutinib | BTK inhibition via H-bond donor/acceptor | 1 (R-configuration) |
Neuroscience | Donepezil | AChE active site interaction | 1 (S-configuration) |
Infectious Diseases | Ciprofloxacin | DNA gyrase binding motif | 0 |
Immunology | Tofacitinib | JAK1/3 hinge region binding | 1 (R-configuration) |
Metabolic Disorders | Sitagliptin | DPP-4 active site occupancy | 2 (3R-configuration) |
The piperidin-4-yl ethanol scaffold possesses unique three-dimensional properties that confer exceptional versatility in molecular design. The protonatable nitrogen (pKa ≈ 10.5) facilitates salt formation for enhanced solubility, while the hydroxyl group provides a synthetic handle for further derivatization and contributes to target binding through hydrogen bonding interactions. The stereogenic center at the carbinol carbon creates distinct spatial orientations that significantly influence biological activity. In its bioactive conformation, the piperidine ring typically adopts a chair configuration with the ethanol substituent in an equatorial orientation, maximizing exposure of functional groups to molecular targets.
Conformational Dynamics: Nuclear magnetic resonance studies reveal restricted rotation about the piperidine-ethanol bond in (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride due to steric interactions between the methyl group and piperidine hydrogens. This conformational restriction reduces entropic penalties upon target binding, enhancing binding affinity. The hydrochloride salt further stabilizes the bioactive conformation through intramolecular charge-dipole interactions between the protonated nitrogen and the hydroxyl oxygen [2]. This preorganization effect explains the 5-20 fold potency improvements observed for optimized derivatives compared to flexible analogs.
Electronic Modulation: Introduction of fluorine or other electron-withdrawing substituents to the pyridine ring in related scaffolds demonstrates how electronic properties influence bioactivity. For instance, (R)-1-(3-fluoropyridin-4-yl)ethan-1-ol exhibits enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs due to reduced basicity and increased lipophilicity [2]. The fluorine atom serves as a bioisostere for hydrogen bonds while resisting oxidative metabolism, extending plasma half-life. These principles apply directly to the structural optimization of piperidin-4-yl ethanol derivatives.
Table 2: Physicochemical Properties of (1R)-1-(Piperidin-4-yl)ethan-1-ol Hydrochloride and Related Scaffolds
Property | (1R)-1-(Piperidin-4-yl)ethan-1-ol HCl | (R)-1-(3-Fluoropyridin-4-yl)ethan-1-ol | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |
---|---|---|---|
Molecular Formula | C₇H₁₆ClNO | C₇H₈FNO | C₁₂H₁₅N₃O |
Molecular Weight (g/mol) | 165.66 | 141.14 | 217.27 |
Chiral Centers | 1 | 1 | 0 |
Key Functional Groups | Hydroxyl, protonated piperidine | Hydroxyl, fluorinated pyridine | Benzimidazolone, piperidine |
Synthetic Accessibility | High | Moderate | Moderate to High |
Derivatization Sites | Hydroxyl, piperidine nitrogen | Hydroxyl, pyridine nitrogen | Benzimidazolone N-H, piperidine nitrogen |
Piperidine-based pharmacophores have undergone transformative structural evolution since their initial isolation from natural sources. Early medicinal chemistry efforts focused on naturally occurring piperidine alkaloids such as piperine from black pepper (Piper nigrum) and coniine from poison hemlock (Conium maculatum). These compounds established the fundamental pharmacological relevance of the piperidine scaffold but suffered from toxicity and limited therapeutic windows. The mid-20th century witnessed a shift toward semisynthetic derivatives with improved safety profiles, exemplified by meperidine (1939) as one of the first fully synthetic piperidine-containing analgesics.
Golden Age of Structural Innovation: The 1980s-2000s marked a period of intense innovation in piperidine chemistry, driven by advances in synthetic methodology and molecular pharmacology. During this period, researchers systematically explored substituent effects on the piperidine ring, establishing structure-activity relationships that guided rational drug design. Key developments included: (1) recognition of the 4-position as optimal for hydrogen bond acceptor/donor placement; (2) discovery that equatorial substituents confer superior bioavailability; and (3) realization that N-substitution dramatically alters receptor selectivity profiles . These insights directly enabled the design of (1R)-1-(piperidin-4-yl)ethan-1-ol derivatives as conformationally constrained analogs with defined spatial orientations of pharmacophoric elements.
Modern Fragment-Based Approaches: Contemporary drug discovery increasingly employs piperidine derivatives as molecular fragments in structure-guided design. The benzimidazolone-piperidine hybrid HS203873 exemplifies this approach, where the piperidine fragment serves as a conformational anchor that positions the benzimidazolone moiety for optimal interaction with the NLRP3 ATP-binding site [4]. Similarly, (1R)-1-(piperidin-4-yl)ethan-1-ol hydrochloride functions as a versatile building block that can be incorporated into larger pharmacophores while maintaining its three-dimensional orientation. This fragment-based strategy has accelerated the discovery of clinical candidates targeting protein-protein interactions previously considered undruggable.
Table 3: Historical Milestones in Piperidine-Based Drug Development
Era | Key Developments | Representative Compounds | Impact on Modern Design |
---|---|---|---|
Pre-1950s | Isolation of natural alkaloids | Piperine, coniine | Established basic pharmacological potential |
1950s-1970s | First-generation synthetic analgesics | Meperidine, diphenoxylate | Demonstrated synthetic accessibility |
1980s-1990s | Structure-activity relationship studies | Haloperidol, risperidone | Defined role of substitution patterns |
2000s-2010s | Enantioselective synthesis applications | Sitagliptin, paroxetine | Highlighted importance of chirality |
2010s-Present | Fragment-based drug design and hybrid pharmacophores | HS203873, (1R)-1-(piperidin-4-yl)ethan-1-ol | Enabled targeted protein-protein interaction inhibitors |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2